N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide involves several steps. One common synthetic route starts with the use of (2,4-dioxo-tetrahydropyridopyrimidin-6-yl)methyl acetate as the starting material . The process includes hydrolysis, chlorination, condensation with diethyl (p-aminobenzoyl)glutamate, and aminolysis . This synthetic route avoids the unstable brominated reaction product and improves the harsh conditions of the ammonolysis reaction .
Chemical Reactions Analysis
N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases . The major products formed from these reactions are pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antiproliferative agent and a potential inhibitor of dihydrofolate reductase and thymidylate synthase . Its applications in industry include its use in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide involves its interaction with molecular targets such as DNA ligase . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of DNA replication and cell proliferation . The compound’s effects are mediated through pathways involving the inhibition of key enzymes in the folate metabolism pathway .
Comparison with Similar Compounds
N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide is unique due to its specific structure and mechanism of action . Similar compounds include diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate and N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid . These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H24N6O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-7-yl)-2-methylpropyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C24H24N6O2/c1-24(2,19-13-12-18-20(25)29-23(26)30-21(18)28-19)14-27-22(31)15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,27,31)(H4,25,26,28,29,30) |
InChI Key |
FDJWFDQRPKKBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC4=NC(=NC(=C4C=C3)N)N |
Origin of Product |
United States |
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